molecular formula C17H16ClFN2O2 B2505775 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide CAS No. 2034358-79-5

2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide

Cat. No.: B2505775
CAS No.: 2034358-79-5
M. Wt: 334.78
InChI Key: WZSAFJSUVSIWLX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, as well as a methoxyazetidinyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Substitution: The amine group is then substituted with a chloro and fluoro group.

    Coupling: The resulting intermediate is coupled with 4-(3-methoxyazetidin-1-yl)phenylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is investigated for its use in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, as well as the methoxyazetidinyl group, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is unique due to the presence of the methoxyazetidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-23-14-9-21(10-14)13-5-3-12(4-6-13)20-17(22)15-7-2-11(19)8-16(15)18/h2-8,14H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSAFJSUVSIWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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